Cas no 222727-41-5 (methyl (1r,3r)-1-{(tert-butoxy)carbonylamino}-3-fluorocyclobutane-1-carboxylate)

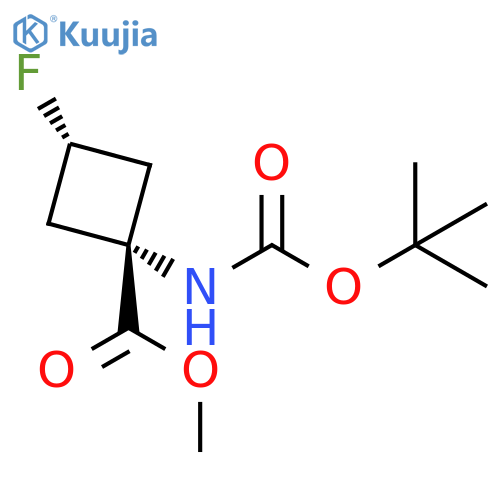

222727-41-5 structure

商品名:methyl (1r,3r)-1-{(tert-butoxy)carbonylamino}-3-fluorocyclobutane-1-carboxylate

CAS番号:222727-41-5

MF:C11H18FNO4

メガワット:247.263327121735

CID:5184347

methyl (1r,3r)-1-{(tert-butoxy)carbonylamino}-3-fluorocyclobutane-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- Cyclobutanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-3-fluoro-, methyl ester, trans-

- methyl (1r,3r)-1-{(tert-butoxy)carbonylamino}-3-fluorocyclobutane-1-carboxylate

-

- インチ: 1S/C11H18FNO4/c1-10(2,3)17-9(15)13-11(8(14)16-4)5-7(12)6-11/h7H,5-6H2,1-4H3,(H,13,15)/t7-,11+

- InChIKey: GWDYHGXYZJTXHG-DGFRNANFSA-N

- ほほえんだ: [C@]1(NC(OC(C)(C)C)=O)(C(OC)=O)C[C@@H](F)C1

methyl (1r,3r)-1-{(tert-butoxy)carbonylamino}-3-fluorocyclobutane-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-331723-1g |

methyl (1r,3r)-1-{[(tert-butoxy)carbonyl]amino}-3-fluorocyclobutane-1-carboxylate |

222727-41-5 | 1g |

$0.0 | 2023-09-04 | ||

| Enamine | EN300-331723-1.0g |

methyl (1r,3r)-1-{[(tert-butoxy)carbonyl]amino}-3-fluorocyclobutane-1-carboxylate |

222727-41-5 | 1.0g |

$0.0 | 2023-02-23 |

methyl (1r,3r)-1-{(tert-butoxy)carbonylamino}-3-fluorocyclobutane-1-carboxylate 関連文献

-

Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840

-

Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222

222727-41-5 (methyl (1r,3r)-1-{(tert-butoxy)carbonylamino}-3-fluorocyclobutane-1-carboxylate) 関連製品

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量